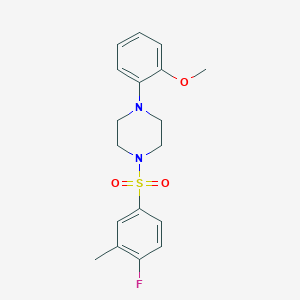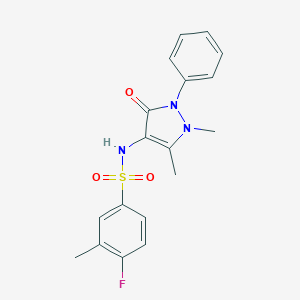![molecular formula C19H15NO4S2 B280932 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Wirkmechanismus
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide is a selective agonist of mGluR7, a type of metabotropic glutamate receptor found in the central nervous system. Activation of mGluR7 has been shown to have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and inhibition of neuronal excitability. It is thought that the anxiolytic and antidepressant effects of this compound are due to its ability to reduce glutamate release in certain brain regions, while its anti-addictive effects may be due to its ability to reduce dopamine release in the mesolimbic reward pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests, and to reduce depression-like behavior in the forced swim and tail suspension tests. Additionally, it has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, reducing cell death and improving motor function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a selective agonist of mGluR7, which allows for more precise manipulation of this receptor compared to non-selective agonists. Additionally, it has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. Its effects may vary depending on the animal species and strain used, and its mechanism of action may be complex and not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide. One area of interest is its potential therapeutic applications in the treatment of anxiety, depression, and addiction in humans. Clinical trials will be necessary to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is also interest in developing new compounds that are more potent or selective agonists of mGluR7, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide involves several steps. First, 2-methylnaphtho[1,2-b]furan-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-acetylthiophene-2-sulfonamide to produce this compound. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
Molekularformel |
C19H15NO4S2 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H15NO4S2/c1-11(21)18-12(2)24-19-14-7-4-3-6-13(14)16(10-15(18)19)20-26(22,23)17-8-5-9-25-17/h3-10,20H,1-2H3 |
InChI-Schlüssel |
LAEUBKALTCQPAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)


![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)




![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)
